molecular formula C8H10O3 B149863 Vanillylalkohol CAS No. 498-00-0

Vanillylalkohol

Katalognummer: B149863
CAS-Nummer: 498-00-0
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: ZENOXNGFMSCLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is an organic compound derived from vanillin. It is a white crystalline solid with a pleasant vanilla-like odor. Vanillyl alcohol is used in the flavoring industry and has various applications in scientific research due to its unique chemical properties .

Wirkmechanismus

Target of Action

Vanillyl alcohol, a bioactive compound, primarily targets the oxidative stress and apoptotic pathways in cells . It is known to interact with enzymes such as vanillyl alcohol oxidase (VAO) , which plays a crucial role in the biotransformation of vanillyl alcohol .

Mode of Action

Vanillyl alcohol exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been found to reduce the ratio of Bax/Bcl-2 and the activation of poly (ADP-ribose) polymerase (PARP) , key players in the apoptotic pathway . This suggests that vanillyl alcohol can modulate the apoptotic process, thereby protecting cells from apoptosis.

Biochemical Pathways

Vanillyl alcohol is involved in several biochemical pathways. It is a product of the biodegradation of lignin , a complex organic polymer . In the presence of vanillyl alcohol oxidase, vanillyl alcohol can be converted into vanillin, a process that involves the oxidation of side chains of propenylbenzenes . This transformation is part of the broader phenolic biosynthetic pathway .

Pharmacokinetics

It is known that its applicability is hindered by itslimited solubility in emulsions or non-polar organic solvents . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of vanillyl alcohol could be influenced by its solubility, which in turn could impact its bioavailability.

Result of Action

The action of vanillyl alcohol results in several molecular and cellular effects. It has been found to exhibit antioxidant activity , effectively scavenging radicals and reducing reactive oxygen species (ROS) levels . Furthermore, it has been shown to exhibit anti-apoptotic effects , protecting cells from apoptosis . These effects suggest that vanillyl alcohol could potentially be used in the treatment of conditions associated with oxidative stress and apoptosis, such as neurodegenerative diseases.

Action Environment

The action of vanillyl alcohol can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as vanillyl alcohol oxidase, is necessary for the biotransformation of vanillyl alcohol . Additionally, the solubility of vanillyl alcohol in different solvents can impact its bioavailability and efficacy

Biochemische Analyse

Biochemical Properties

Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme vanillyl alcohol oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of vanillyl alcohol into vanillin . This reaction involves the hydroxylation and dehydrogenation of vanillyl alcohol .

Cellular Effects

Vanillyl alcohol has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that vanillyl alcohol can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .

Molecular Mechanism

The molecular mechanism of vanillyl alcohol involves its conversion into vanillin by the enzyme VAO. This is a two-step process where vanillyl alcohol initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and vanillyl alcohol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanillyl alcohol can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to vanillyl alcohol . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .

Metabolic Pathways

Vanillyl alcohol is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of vanillyl alcohol into vanillin is a key step in these pathways .

Transport and Distribution

Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.

Subcellular Localization

The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that vanillyl alcohol may also be present in these subcellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields vanillyl alcohol as the primary product .

Industrial Production Methods: Industrial production of vanillyl alcohol often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to vanillyl alcohol through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vanillylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Kupfer(II)-Komplexe, Luft und Katalysatoren.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Essigsäureanhydrid, saure oder basische Bedingungen.

Hauptsächlich gebildete Produkte:

    Oxidation: Vanillin.

    Reduktion: 4-Hydroxy-3-methoxybenzylamin.

    Substitution: Vanillylacetat.

Vergleich Mit ähnlichen Verbindungen

Vanillylalkohol ähnelt strukturell anderen phenolischen Verbindungen wie:

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyd, die Aldehydform von this compound.

    Vanillinsäure: 4-Hydroxy-3-methoxybenzoesäure, eine oxidierte Form von this compound.

    Eugenol: 4-Allyl-2-methoxyphenol, eine verwandte Verbindung mit einer Allylgruppe anstelle einer Hydroxymethylgruppe.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Hydroxymethylgruppe einzigartig, die es ihm ermöglicht, unterschiedliche chemische Reaktionen einzugehen und einzigartige biologische Aktivitäten im Vergleich zu seinen Analoga zu zeigen .

Eigenschaften

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
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Molecular Weight

154.16 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
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Record name 4-Hydroxy-3-methoxybenzenemethanol
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Record name Vanillyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

498-00-0
Record name Vanillyl alcohol
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Record name 4-hydroxy-3-methoxybenzyl alcohol
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Record name VANILLYL ALCOHOL
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Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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